molecular formula C18H13N3O2S B3159074 2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 860786-83-0

2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3159074
CAS No.: 860786-83-0
M. Wt: 335.4 g/mol
InChI Key: QFFXUCRJVNAWBE-UHFFFAOYSA-N
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Description

2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked via an ethyl chain to a thiazole ring substituted with a pyridin-2-yl group. The isoindole-1,3-dione moiety is known for its electron-withdrawing properties and hydrogen-bonding capacity, making it a common scaffold in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17-13-5-1-2-6-14(13)18(23)21(17)10-8-12-11-24-16(20-12)15-7-3-4-9-19-15/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFXUCRJVNAWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163418
Record name 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860786-83-0
Record name 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860786-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Pyridinyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (commonly referred to as the isoindole derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H11N3O2SC_{17}H_{11}N_{3}O_{2}S with a molecular weight of approximately 321.35g/mol321.35\,g/mol . The structure features a complex arrangement that includes a pyridine ring, a thiazole moiety, and an isoindole framework, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H11N3O2SC_{17}H_{11}N_{3}O_{2}S
Molecular Weight321.35g/mol321.35\,g/mol
InChIInChI=1S/C17H11N3O2S/c21-16-12-5-1-2-6-13(12)17(22)20(16)9-11-10-23-15(19-11)14-7-3-4-8-18-14/h1-8,10H,9H2
InChIKeyRHMJOSPPQUEMMX-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the isoindole compound showed inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Potential

The isoindole derivative has been evaluated for its anticancer activity. A study focusing on structure–activity relationships (SAR) found that modifications in the thiazole and pyridine substituents significantly enhanced cytotoxicity against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Enzyme Inhibition

This compound also exhibits potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression. The inhibition mechanism is believed to stem from the interaction of the thiazole nitrogen with the enzyme's active site, preventing substrate binding .

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted on various thiazole derivatives, the isoindole compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Case Study 2: Anticancer Activity

A recent study assessed the cytotoxic effects of the isoindole derivative on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated by increased levels of reactive oxygen species (ROS) leading to apoptosis .

Comparison with Similar Compounds

Thiazole Substitution Patterns

  • Target Compound : Pyridin-2-yl group on the thiazole ring. This substitution introduces a polar aromatic system, likely improving solubility in polar solvents and enabling π-stacking interactions in biological systems.
  • : 2-{[2-(aminomethyl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide. The aminomethyl group enhances hydrophilicity and provides a site for further functionalization (e.g., conjugation) .
  • : 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione.

Heterocyclic Modifications

  • : 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione. Replacing thiazole with triazole and adding a trimethylsilyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • : 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione.

Linker and Dimeric Structures

  • : N,N'-Ethylenediphthalimide (dimeric isoindole-1,3-dione).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Properties
Target Compound C19H14N3O2S ~348.4 High polarity (pyridine), moderate solubility
(Hydrobromide salt) C13H13BrN2O2 326.15 95% Hydrophilic (aminomethyl), salt enhances stability
(Trimethylsilyl-triazole) C15H18N4O2Si 314.41 98% Lipophilic (trimethylsilyl), used as a drug impurity standard
(Hydrazine-linked bisthiazole) C26H20N6O4S2 544.6 High molecular weight, potential for multi-target interactions

Q & A

Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via condensation reactions. A validated protocol involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. Post-reaction, the product is recrystallized from DMF/acetic acid to enhance purity . Key considerations include stoichiometric ratios (0.11 mol aldehyde per 0.1 mol thiazolone) and rigorous washing to remove unreacted precursors.

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For example, IR can confirm carbonyl stretching vibrations (1,3-dione groups at ~1700 cm⁻¹), while NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm). Elemental analysis (C, H, N) is recommended to validate purity .

Q. What solubility challenges arise during synthesis, and how are they addressed?

The compound exhibits limited solubility in polar protic solvents. Recrystallization using DMF/acetic acid (1:1 v/v) improves yield and purity. For reaction optimization, acetic acid is preferred due to its dual role as solvent and catalyst .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Systematic variation of solvent (e.g., switching to ethanol for milder conditions), catalyst (e.g., using p-toluenesulfonic acid instead of sodium acetate), and temperature (reducing reflux time) can enhance efficiency. Design of Experiments (DoE) methodologies are recommended to identify critical parameters .

Q. How do contradictions between experimental and computational spectral data arise, and how are they resolved?

Discrepancies in NMR or IR data may stem from conformational flexibility or crystal packing effects. X-ray crystallography (e.g., as applied in for analogous compounds) provides definitive structural validation. Density functional theory (DFT) calculations can also reconcile experimental vs. predicted spectra .

Q. What computational strategies predict biological interactions of this compound?

Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors) can model binding affinities. For example, docking poses similar to those in (e.g., compounds 9c, 9g) reveal interactions with hydrophobic pockets or hydrogen-bonding residues .

Q. How does structural modification of the thiazole or isoindole moieties alter biological activity?

Substitutions on the pyridinyl or thiazole groups (e.g., fluorination, bromination) can modulate electronic properties and steric effects. For instance, electron-withdrawing groups may enhance binding to metal-containing enzymes, as shown in metal-coordination studies with Cr(III) or Cu(II) ions .

Q. What coordination chemistry studies exist for this compound?

The compound’s thiazole and pyridinyl groups act as potential ligands for transition metals. Studies on analogous thiazole derivatives demonstrate chelation with Co(II), Ni(II), and Zn(II), forming octahedral complexes characterized by UV-Vis and ESR spectroscopy .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Accelerated stability studies (ICH guidelines) using HPLC or LC-MS monitor degradation products. For example, exposure to acidic (pH 3) or basic (pH 9) conditions at 40°C for 4 weeks can identify hydrolytic degradation pathways. Solid-state stability is assessed via XRPD to detect polymorphic transitions .

Q. What strategies integrate this compound into supramolecular or materials science applications?

The isoindole-dione moiety’s planar structure facilitates π-π stacking in crystal lattices, as observed in X-ray studies of related compounds (e.g., ). Co-crystallization with aromatic co-formers (e.g., benzoic acid derivatives) can engineer desired physicochemical properties .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and use high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Safety Protocols : Follow P201 and P210 guidelines () for handling reactive intermediates and avoiding ignition sources.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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